molecular formula C10H16O2 B14545717 Methyl 2-(prop-2-en-1-yl)hex-3-enoate CAS No. 62243-61-2

Methyl 2-(prop-2-en-1-yl)hex-3-enoate

Cat. No.: B14545717
CAS No.: 62243-61-2
M. Wt: 168.23 g/mol
InChI Key: MSDLBTXIQBUZBO-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-en-1-yl)hex-3-enoate is an unsaturated ester characterized by a hex-3-enoate backbone substituted with a prop-2-en-1-yl (allyl) group at the 2-position. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. The compound features two double bonds: one in the allyl substituent and another in the hex-3-enoate chain, conferring reactivity typical of conjugated dienes. While direct studies on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways suggest applications in polymer chemistry, fragrance formulation, and organic synthesis intermediates .

Properties

CAS No.

62243-61-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2-prop-2-enylhex-3-enoate

InChI

InChI=1S/C10H16O2/c1-4-6-8-9(7-5-2)10(11)12-3/h5-6,8-9H,2,4,7H2,1,3H3

InChI Key

MSDLBTXIQBUZBO-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CC=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(prop-2-en-1-yl)hex-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane . The reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-en-1-yl)hex-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(prop-2-en-1-yl)hex-3-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system . This reactivity is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound C₁₀H₁₄O₂ 166.22 Ester, two conjugated alkenes Polymer precursors, organic synthesis
Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate) C₁₁H₁₂O₂ 176.21 Ester, allyl-substituted aromatic ring Fragrance industry (spicy odor profile)
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate C₁₂H₁₁N₃O₂ 241.24 Ester, cyano, pyridinyl, amino groups Heterocyclic drug intermediates
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 Sulfonate, alkene Surfactants, ion-exchange resins

Key Observations :

Functional Group Diversity: this compound lacks heteroatoms (N, S) present in analogs like the pyridinyl/cyano derivative or sulfonate , limiting its polarity but enhancing alkene-based reactivity. Chavicyl acetate’s aromatic allyl group contributes to its stability and odor profile, unlike the aliphatic allyl group in the target compound .

Reactivity: The conjugated diene system in this compound may undergo Diels-Alder reactions, similar to other diene-containing esters . Sodium 2-methylprop-2-ene-1-sulphonate’s sulfonate group enhances water solubility, a property absent in the hydrophobic target compound .

Applications: Fragrance applications are prominent for allyl-substituted aromatics (e.g., Chavicyl acetate) but unverified for the aliphatic target compound . The pyridinyl/cyano analog’s nitrogen-rich structure aligns with pharmaceutical intermediates, whereas the target compound’s simpler structure suits polymer crosslinking .

Structural Validation :

  • Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for molecular visualization) are critical for confirming double-bond geometries and steric effects in such compounds .

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